1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide
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Description
1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide, also known as BPP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPP belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
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CDK2 Inhibitors
- Field : Cancer Research
- Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed as novel CDK2 targeting compounds .
- Methods : The compounds were synthesized and their growth inhibition properties were tested on three cell lines .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
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1H-Pyrazolo[3,4-b]pyridines
- Field : Medicinal Chemistry
- Application : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods : The substitution patterns of 1H-Pyrazolo[3,4-b]pyridines were reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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Pyrimidines
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Anti-tubercular Agents
- Field : Pharmacology
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compounds were synthesized and their anti-tubercular activity was tested against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
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Heterocycles Incorporating Pyrimidopyrimidine
- Field : Medicinal Chemistry
- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
- Methods : The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido [1,6- a ]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems were reviewed .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
-
Piperidine Derivatives
-
Anti-tubercular Agents
- Field : Pharmacology
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compounds were synthesized and their anti-tubercular activity was tested against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Heterocycles Incorporating Pyrimidopyrimidine
- Field : Medicinal Chemistry
- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
- Methods : The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido [1,6- a ]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems were reviewed .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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Piperidine Derivatives
properties
IUPAC Name |
1-(6-phenylmethoxypyrimidine-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-17(23)14-6-8-22(9-7-14)18(24)15-10-16(21-12-20-15)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUMJLRROLGDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide |
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